

Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Derivatives: A Detailed Protocol

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Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-b]pyridazine

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This document provides detailed application notes and protocols for the synthesis of **6-chloroimidazo[1,2-b]pyridazine** derivatives. The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus in medicinal chemistry, forming the core of various bioactive molecules, including the successful kinase inhibitor ponatinib.^{[1][2]} The 6-chloro substituent serves as a versatile handle for further functionalization, making it a key intermediate in the synthesis of a diverse library of compounds with potential therapeutic applications.^[3]

General Synthetic Strategies

The synthesis of the **6-chloroimidazo[1,2-b]pyridazine** core and its derivatives typically involves the cyclization of a substituted pyridazine with an α -haloketone or an equivalent reagent. Subsequent modifications can be introduced at various positions of the bicyclic system through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and nitration.

A common and direct approach involves the condensation of 6-chloropyridazin-3-amine with a suitable α -halocarbonyl compound. This method provides a straightforward entry into the **6-chloroimidazo[1,2-b]pyridazine** system. Further derivatization can then be achieved by targeting specific positions on the ring system. For instance, the chlorine atom at the 6-position can be displaced by various nucleophiles, or other positions can be functionalized using modern cross-coupling methodologies.^[4]

Experimental Protocols

This section details the experimental procedures for the synthesis of key **6-chloroimidazo[1,2-b]pyridazine** intermediates and derivatives.

Protocol 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

This protocol outlines the synthesis of the parent **6-chloroimidazo[1,2-b]pyridazine** from 6-chloropyridazin-3-amine.

Materials:

- 6-chloropyridazin-3-amine
- Chloroacetaldehyde (50% aqueous solution)
- Ethanol

Procedure:

- A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.
- Water is distilled off to obtain a brown-yellow solid.
- The crude compound is stirred with 100 mL of ethanol and filtered to afford **6-chloroimidazo[1,2-b]pyridazine** as a brown solid.

Protocol 2: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

This protocol describes the synthesis of a 2-substituted derivative using 1,3-dichloroacetone.

Materials:

- 6-chloropyridazin-3-amine

- 1,3-dichloroacetone
- 1,2-dimethoxyethane (DME)
- Silica gel for chromatography
- Dichloromethane
- Ethyl acetate

Procedure:[5]

- To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol) in 1,2-dimethoxyethane (80 mL), 1,3-dichloroacetone (4.90 g, 38.60 mmol) is added.
- The reaction mixture is stirred and heated under reflux for 48 hours.
- The solvent is evaporated in vacuo.
- The crude product is purified by chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a white solid.

Protocol 3: Synthesis of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine

This protocol details the nitration of the **6-chloroimidazo[1,2-b]pyridazine** core.

Materials:

- 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
- Concentrated sulfuric acid
- Nitric acid (68%)

Procedure:[5]

- To a solution of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (2 g, 9.90 mmol) in concentrated sulfuric acid (20 mL), cooled in an ice-water bath, nitric acid 68% (2.6 mL, 59.40 mmol) is added dropwise.
- The reaction mixture is stirred for 3 hours at room temperature.
- The mixture is then slowly poured into an ice-water mixture to precipitate the product.
- The solid is collected by filtration and dried under reduced pressure to obtain 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine as a white solid.

Data Presentation

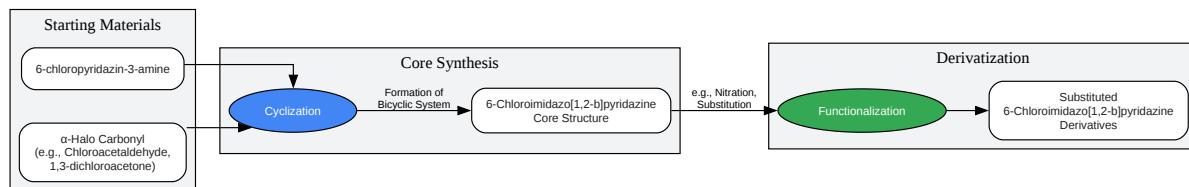
The following table summarizes the quantitative data from the described experimental protocols.

Product	Starting Materials	Reagents and Conditions	Yield	Reference
6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine	6-chloropyridazine-3-amine, Chloroacetaldehyde	Heat at 90°C for 5 hours	70.0%	
6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine	6-chloropyridazine-3-amine, 1,3-dichloroacetone	DME, reflux, 48 hours	37%	[5]
6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine	6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine	HNO ₃ (68%), H ₂ SO ₄ , 0°C to room temperature, 3 hours	98%	[5]

Visualizations

Synthetic Workflow for 6-Chloroimidazo[1,2-b]pyridazine Derivatives

The following diagram illustrates a general synthetic workflow for the preparation of **6-chloroimidazo[1,2-b]pyridazine** and its subsequent functionalization.



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Caption: General workflow for the synthesis of **6-chloroimidazo[1,2-b]pyridazine** derivatives.

This protocol provides a foundation for the synthesis and exploration of novel **6-chloroimidazo[1,2-b]pyridazine** derivatives for various applications in drug discovery and development. The versatility of the 6-chloro substituent allows for the generation of a wide array of analogs for structure-activity relationship (SAR) studies.

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